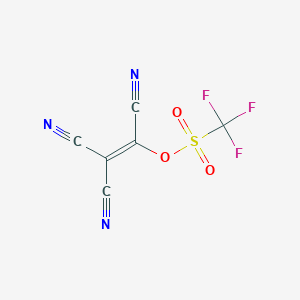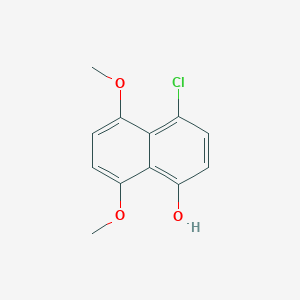
3-(4-Ethenylphenyl)-1,2,5-selenadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethenylphenyl)-1,2,5-selenadiazole is an organic compound that features a selenadiazole ring substituted with a 4-ethenylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethenylphenyl)-1,2,5-selenadiazole typically involves the formation of the selenadiazole ring followed by the introduction of the 4-ethenylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethenylphenylhydrazine with selenium dioxide can yield the desired selenadiazole ring structure .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific solvents can also enhance the reaction efficiency and product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethenylphenyl)-1,2,5-selenadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the selenadiazole ring to selenides or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
3-(4-Ethenylphenyl)-1,2,5-selenadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular pathways.
Industry: It is used in the development of advanced materials, such as luminescent polymers and sensors.
Mecanismo De Acción
The mechanism by which 3-(4-Ethenylphenyl)-1,2,5-selenadiazole exerts its effects involves its interaction with molecular targets and pathways. The selenadiazole ring can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the phenyl group can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Ethenylphenyl)-1,2,5-thiadiazole: Similar structure but contains sulfur instead of selenium.
3-(4-Ethenylphenyl)-1,2,5-oxadiazole: Contains oxygen instead of selenium.
3-(4-Ethenylphenyl)-1,2,5-triazole: Contains nitrogen instead of selenium.
Uniqueness
3-(4-Ethenylphenyl)-1,2,5-selenadiazole is unique due to the presence of selenium in its structure. Selenium imparts distinct redox properties and biological activities that are not observed in its sulfur, oxygen, or nitrogen analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
91198-46-8 |
|---|---|
Fórmula molecular |
C10H8N2Se |
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
3-(4-ethenylphenyl)-1,2,5-selenadiazole |
InChI |
InChI=1S/C10H8N2Se/c1-2-8-3-5-9(6-4-8)10-7-11-13-12-10/h2-7H,1H2 |
Clave InChI |
VNRZWBIDMRETQX-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C2=N[Se]N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


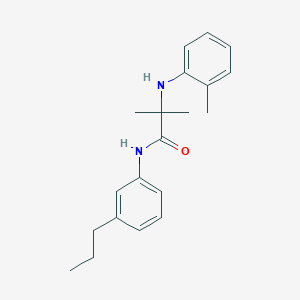
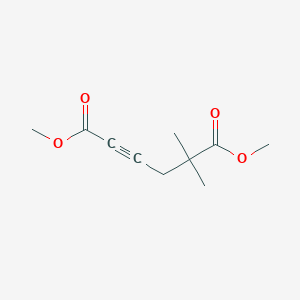
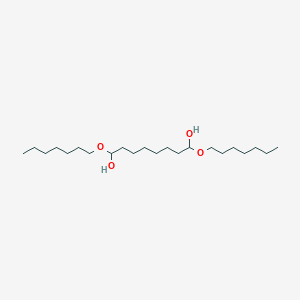
![5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole](/img/structure/B14373716.png)

![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
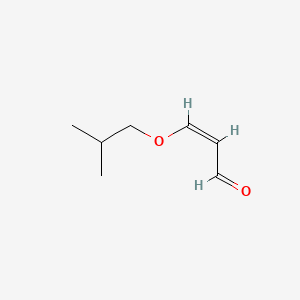
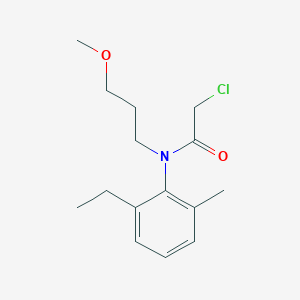
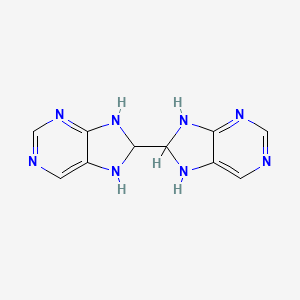
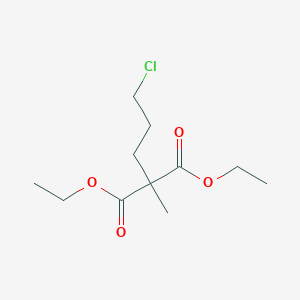
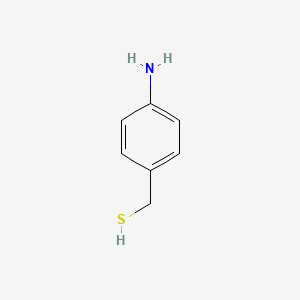
![1-[(Butan-2-yl)sulfanyl]octane](/img/structure/B14373755.png)
